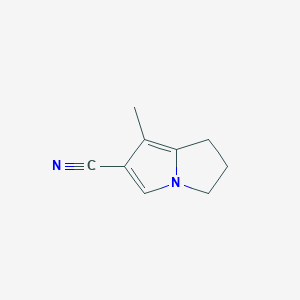![molecular formula C14H15NO3S B12885410 1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 827024-05-5](/img/structure/B12885410.png)
1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) and a methyl group attached to the pyrrole ring, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group onto the nitrogen atom of the pyrrole ring.
Methylation: The final step involves the introduction of a methyl group at the 5-position of the pyrrole ring. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or thiolates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the tosyl group, yielding the corresponding pyrrole derivative.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the tosyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one can be compared with other pyrrole derivatives, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one: This compound lacks the tosyl group, making it less reactive in certain chemical reactions.
1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one: This compound lacks the tosyl group, which affects its solubility and reactivity.
1-(5-Methyl-1-benzyl-1H-pyrrol-2-yl)ethan-1-one: The presence of a benzyl group instead of a tosyl group alters its chemical and biological properties.
The uniqueness of 1-(5-Methyl-1-tosyl-1H-pyrrol-2-yl)ethan-1-one lies in its combination of the tosyl and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
827024-05-5 |
|---|---|
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
1-[5-methyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-7-13(8-5-10)19(17,18)15-11(2)6-9-14(15)12(3)16/h4-9H,1-3H3 |
InChI-Schlüssel |
LNLRPGRJLLXOOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


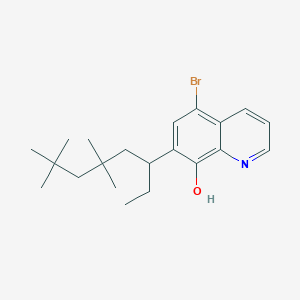
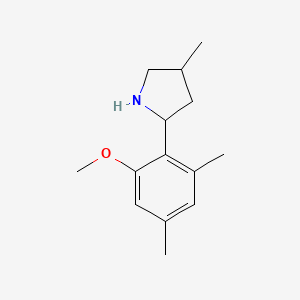

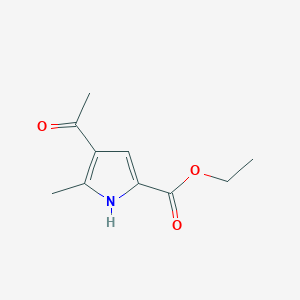
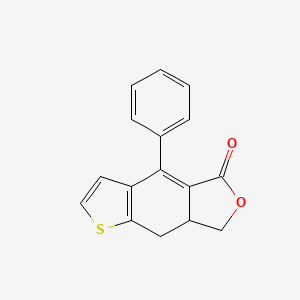

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

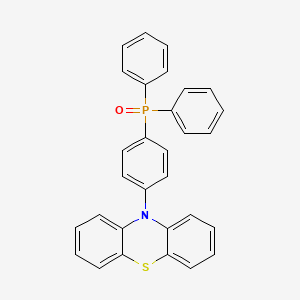
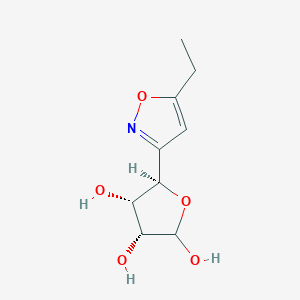
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
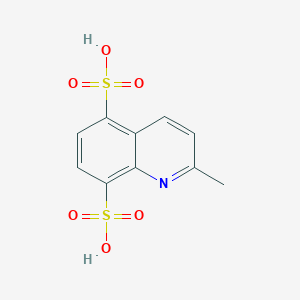
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
